Methyl 2-[[2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoate
Overview
Description
Methyl 2-[[2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoate is a complex organic compound that features a tetrazole ring, a methoxyphenyl group, and a benzoate ester. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to mimic carboxylic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoate typically involves multiple steps. One common approach is the cycloaddition reaction between a nitrile and an azide to form the tetrazole ring . The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions. The final step often involves esterification to form the benzoate ester .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under strong conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of tetrazole N-oxides, while reduction can yield various amine derivatives .
Scientific Research Applications
Methyl 2-[[2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial, antifungal, and anticancer activities.
Medicine: Explored for its potential as a drug candidate due to its bioisosteric properties.
Industry: Used in the development of new materials and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[[2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoate involves its interaction with various enzymes and receptors in the body. The tetrazole ring can form non-covalent interactions with proteins, affecting their function. This compound can inhibit specific enzymes, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Losartan: An angiotensin II receptor antagonist used to treat hypertension.
Valsartan: Another angiotensin II receptor antagonist with similar uses.
Candesartan: Known for its longer duration of action compared to other angiotensin II receptor antagonists
Uniqueness
Methyl 2-[[2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoate is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its tetrazole ring provides enhanced lipophilicity and bioavailability compared to carboxylic acid analogs .
Properties
IUPAC Name |
methyl 2-[[2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4S/c1-26-15-10-6-5-9-14(15)23-18(20-21-22-23)28-11-16(24)19-13-8-4-3-7-12(13)17(25)27-2/h3-10H,11H2,1-2H3,(H,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAZPWOKPGYVFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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